1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16360260
InChI: InChI=1S/C22H21ClN6O/c1-30-19-4-2-3-18(13-19)27-9-11-28(12-10-27)21-20-14-26-29(22(20)25-15-24-21)17-7-5-16(23)6-8-17/h2-8,13-15H,9-12H2,1H3
SMILES:
Molecular Formula: C22H21ClN6O
Molecular Weight: 420.9 g/mol

1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC16360260

Molecular Formula: C22H21ClN6O

Molecular Weight: 420.9 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C22H21ClN6O
Molecular Weight 420.9 g/mol
IUPAC Name 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C22H21ClN6O/c1-30-19-4-2-3-18(13-19)27-9-11-28(12-10-27)21-20-14-26-29(22(20)25-15-24-21)17-7-5-16(23)6-8-17/h2-8,13-15H,9-12H2,1H3
Standard InChI Key LHSSZOZRLSTUNF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused bicyclic core comprising pyrazole and pyrimidine rings. Its molecular formula is C₂₂H₂₁ClN₆O, with a molecular weight of 428.90 g/mol. Key structural features include:

  • A 4-chlorophenyl group at position 1 of the pyrazole ring, contributing to electronic modulation and hydrophobic interactions.

  • A 4-(3-methoxyphenyl)piperazine moiety at position 4 of the pyrimidine ring, enhancing binding affinity to neurotransmitter receptors.

The methoxy group on the phenyl ring introduces steric and electronic effects that influence solubility and metabolic stability. Computational models predict a logP value of 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthetic Pathways and Optimization

Nucleophilic Substitution and Cyclocondensation

Synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically follows a two-step protocol :

  • Formation of the pyrazole core: Ethyl ethoxymethylenecyanoacetate reacts with 4-chlorophenylhydrazine hydrochloride under reflux conditions (ethanol, 80°C, 6 hours) to yield ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate.

  • Cyclocondensation: Heating the intermediate in formamide (120°C, 48 hours) facilitates cyclization into the pyrazolo[3,4-d]pyrimidine scaffold.

StepReagents/ConditionsYield (%)Purity (%)
Pyrazole formationEthanol, 80°C, 6 hours7888
CyclocondensationFormamide, 120°C, 48 hours8592
Piperazine substitutionDMF, K₂CO₃, 90°C, 12 hours7295

Comparative Analysis with Structural Analogs

Table 2: Biological Activity of Selected Pyrazolo[3,4-d]pyrimidines

CompoundAnticonvulsant ED₅₀ (mg/kg)CDK2 IC₅₀ (μM)
1-(4-Bromophenyl)-4-piperazinyl derivative4512.3
1-(2-Chlorophenyl)-4-morpholinyl analog5218.4
Target compoundNot reportedPredicted: 8.7

The target compound’s 3-methoxyphenyl group may improve metabolic stability compared to bromo or chloro analogs, as evidenced by prolonged half-lives in microsomal assays .

Challenges and Future Directions

  • Synthetic Scalability: Industrial production requires optimization of continuous flow reactors to enhance yield and reduce DMF usage.

  • ADMET Profiling: Predictive models indicate moderate hepatotoxicity risk (AMES test positivity: 0.67), necessitating in vitro validation.

  • Target Identification: High-throughput screening against GPCR libraries could elucidate mechanisms beyond kinase inhibition.

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